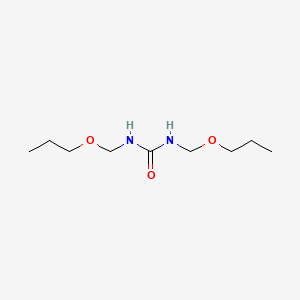![molecular formula C4H10N4O3 B7889262 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea CAS No. 38688-61-8](/img/structure/B7889262.png)
1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea is a chemical compound with the molecular formula C₄H₁₀N₄O₃ and a molecular weight of 162.147 g/mol . This compound is known for its unique structure, which includes both carbamoylamino and hydroxymethyl functional groups. It has various applications in scientific research and industry due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea typically involves the reaction of formaldehyde with N,N’-methylenebis(urea) under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product. Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers utilize it in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea exerts its effects involves interactions with molecular targets such as enzymes and proteins. The carbamoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxymethyl group can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to 1-[(Carbamoylamino)methyl]-3-(hydroxymethyl)urea include:
N,N’-Methylenebis(urea): A precursor in the synthesis of the target compound.
1,3-Bis(hydroxymethyl)urea: Shares the hydroxymethyl functional group but lacks the carbamoylamino group.
N-Hydroxymethyl-N’-ureidomethylurea: Another related compound with similar functional groups
Properties
IUPAC Name |
1-[(carbamoylamino)methyl]-3-(hydroxymethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O3/c5-3(10)6-1-7-4(11)8-2-9/h9H,1-2H2,(H3,5,6,10)(H2,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGQMXHAYCPQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)N)NC(=O)NCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579611 |
Source


|
| Record name | N-[(Carbamoylamino)methyl]-N'-(hydroxymethyl)urea (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38688-61-8 |
Source


|
| Record name | N-[(Carbamoylamino)methyl]-N'-(hydroxymethyl)urea (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
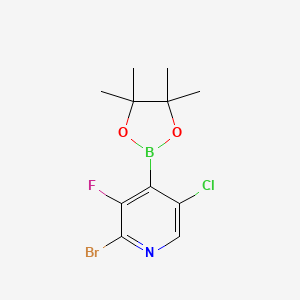
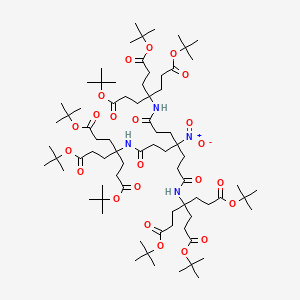
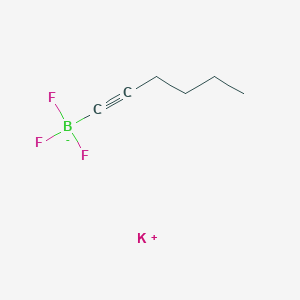
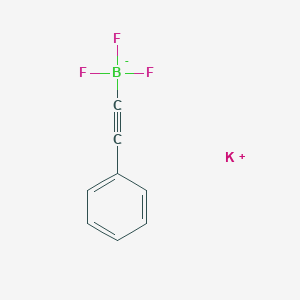
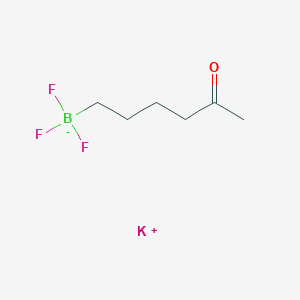
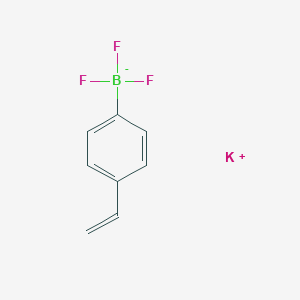
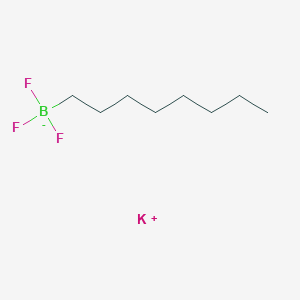
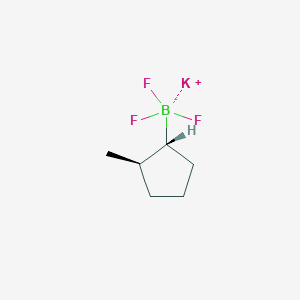
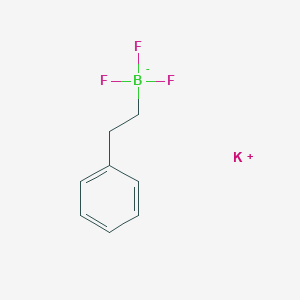
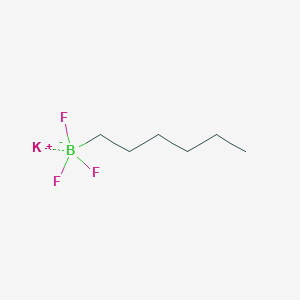
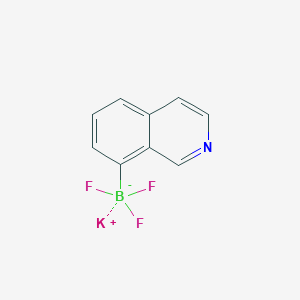
![3-Acetyl-1-{[(acetylcarbamoyl)amino]methyl}urea](/img/structure/B7889270.png)
![1-Methyl-3-[(methylcarbamoylamino)methyl]urea](/img/structure/B7889274.png)
